![molecular formula C22H22N4O5 B11233676 Methyl 7-cyclopropyl-3-[2-(ethylamino)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11233676.png)
Methyl 7-cyclopropyl-3-[2-(ethylamino)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 7-CYCLOPROPYL-3-[(ETHYLCARBAMOYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Vorbereitungsmethoden
The synthesis of METHYL 7-CYCLOPROPYL-3-[(ETHYLCARBAMOYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure selective reactions. Industrial production methods would likely optimize these steps for scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
METHYL 7-CYCLOPROPYL-3-[(ETHYLCARBAMOYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which share the core structure but differ in their functional groups. These compounds can have varying properties and applications, making METHYL 7-CYCLOPROPYL-3-[(ETHYLCARBAMOYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE unique in its specific combination of functional groups and resulting properties. Examples of similar compounds include:
- Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate .
- Other pyrido[2,3-d]pyrimidine derivatives with different substituents.
This detailed article provides a comprehensive overview of METHYL 7-CYCLOPROPYL-3-[(ETHYLCARBAMOYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H22N4O5 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
methyl 7-cyclopropyl-3-[2-(ethylamino)-2-oxoethyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H22N4O5/c1-3-23-17(27)12-25-20(28)18-15(21(29)31-2)11-16(13-9-10-13)24-19(18)26(22(25)30)14-7-5-4-6-8-14/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
ISVVQURIEHZGLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CN1C(=O)C2=C(N=C(C=C2C(=O)OC)C3CC3)N(C1=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


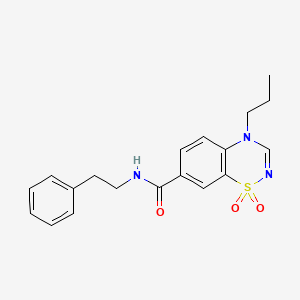
![1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine](/img/structure/B11233599.png)
![2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11233606.png)
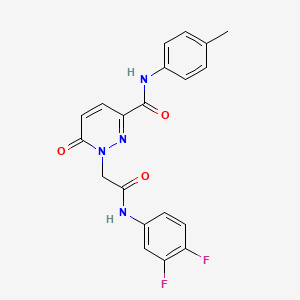
![1-(3-methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11233618.png)
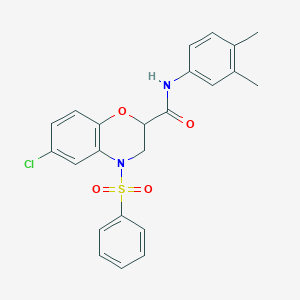
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B11233626.png)
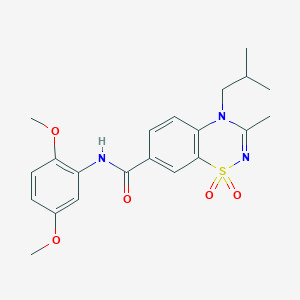
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide](/img/structure/B11233642.png)
![N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11233643.png)
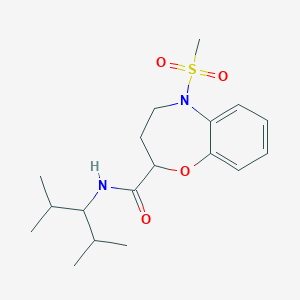
![methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11233648.png)
![methyl 2-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11233656.png)
![N-(4-ethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233670.png)
